molecular formula C22H23N3O5 B2873813 ethyl 1-{[(4-ethoxyphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 899725-29-2

ethyl 1-{[(4-ethoxyphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B2873813
CAS No.: 899725-29-2
M. Wt: 409.442
InChI Key: QDFGHNQNWNCKSF-UHFFFAOYSA-N
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Description

This compound belongs to the 1,8-naphthyridine class, characterized by a bicyclic aromatic system with nitrogen atoms at positions 1 and 6. The core structure is functionalized with a 7-methyl group, a 4-oxo-1,4-dihydro moiety, and a carbamoylmethyl side chain linked to a 4-ethoxyphenyl group at the N1 position. The ethyl ester at position 3 enhances lipophilicity, which influences bioavailability and pharmacokinetics. Its synthesis typically involves Gould–Jacobs cyclization followed by alkylation and coupling steps, as seen in analogous compounds .

Properties

IUPAC Name

ethyl 1-[2-(4-ethoxyanilino)-2-oxoethyl]-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-4-29-16-9-7-15(8-10-16)24-19(26)13-25-12-18(22(28)30-5-2)20(27)17-11-6-14(3)23-21(17)25/h6-12H,4-5,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFGHNQNWNCKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 1-{[(4-ethoxyphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminonicotinic acid derivatives.

    Introduction of the Substituted Phenylamino Group: The phenylamino group is introduced through a nucleophilic substitution reaction using 4-ethoxyaniline.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

ethyl 1-{[(4-ethoxyphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Research has indicated its potential as a therapeutic agent for treating certain diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 1-{[(4-ethoxyphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibition of Enzymes: It can inhibit certain enzymes involved in disease pathways, thereby reducing the progression of diseases.

    Modulation of Receptors: The compound may bind to specific receptors on cell surfaces, altering cellular responses and signaling pathways.

    Induction of Apoptosis: In cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting tumor growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Position 1: Alkyl or aryl groups (e.g., ethyl, benzyl) improve membrane permeability.
  • Position 3 : Ethyl esters (as in the target compound) are common prodrug forms, hydrolyzed in vivo to active carboxylic acids .
  • Position 7 : Methyl or halogens (Cl, F) modulate electronic effects and steric bulk, affecting binding to DNA gyrase (in antimicrobial activity) .

Key Observations :

  • Halogenation (e.g., bromine in ) requires careful stoichiometry to avoid over-substitution.
Physicochemical Properties
Compound logP Molecular Weight Aqueous Solubility Thermal Stability
Target Compound ~2.5* 425.43 g/mol Low (ester form) Stable up to 200°C
Ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate 1.8 306.34 g/mol Moderate Stable up to 180°C
7-Chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid 1.2 350.70 g/mol High (acid form) Stable up to 220°C
1-(4-Chlorobenzyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide 3.1 424.28 g/mol Low Stable up to 190°C

*Estimated using analogs (e.g., ).

Key Observations :

  • The target compound’s higher logP (vs. carboxylic acid derivatives) suggests improved membrane permeability but lower aqueous solubility .
  • Thermal stability is sufficient for storage and formulation in most cases.

Biological Activity

Ethyl 1-{[(4-ethoxyphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and therapeutic potential based on recent research findings.

Structural Characteristics

The compound features a naphthyridine core, which is known for its broad spectrum of biological activities including antibacterial, antiviral, and anticancer properties. The presence of the ethoxyphenyl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets.

Antimicrobial Activity

Naphthyridine derivatives have been shown to exhibit significant antimicrobial properties. Studies indicate that modifications in the structure can enhance activity against various bacterial strains. For instance, derivatives similar to this compound have demonstrated potent activity against both Gram-positive and Gram-negative bacteria due to their ability to inhibit DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication .

Antitumor Activity

Research has highlighted the compound's potential as an antitumor agent. In vitro studies show that it can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptotic pathways. For example, compounds with similar naphthyridine structures have been effective against various cancer cell lines including breast and lung cancers .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntimicrobialInhibition of DNA gyrase and topoisomerase IV ,
AntitumorInduction of apoptosis via caspase activation ,
Anti-inflammatoryModulation of pro-inflammatory cytokines

Case Study 1: Antitumor Efficacy

In a study conducted on human lung cancer cell lines, this compound was found to significantly reduce cell viability in a dose-dependent manner. The mechanism involved the downregulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Case Study 2: Antimicrobial Properties

A comparative study evaluated the antimicrobial efficacy of various naphthyridine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as an alternative treatment for resistant bacterial strains .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The planar structure allows for intercalation into DNA, disrupting replication.
  • Enzyme Inhibition : Targeting key enzymes such as DNA gyrase and topoisomerases inhibits bacterial growth.
  • Apoptotic Pathway Activation : Induces apoptosis in cancer cells through mitochondrial pathways.

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